molecular formula C19H21N4NaO3S B218427 S-(2-Chlorovinyl)-L-cysteine CAS No. 115453-71-9

S-(2-Chlorovinyl)-L-cysteine

Cat. No.: B218427
CAS No.: 115453-71-9
M. Wt: 181.64 g/mol
InChI Key: IPUYWODMJIEJQU-QPHDTYRISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S-(2-Chlorovinyl)-L-cysteine is a cysteine conjugate characterized by a vinyl group substituted with a chlorine atom at the second carbon, linked via a thioether bond to the sulfur of L-cysteine. These compounds are typically metabolites of halogenated hydrocarbons (e.g., trichloroethylene) and exert toxicity through bioactivation by renal cysteine conjugate β-lyases, yielding reactive thiols or sulfoxides that bind covalently to cellular macromolecules .

Properties

CAS No.

115453-71-9

Molecular Formula

C19H21N4NaO3S

Molecular Weight

181.64 g/mol

IUPAC Name

(2R)-2-amino-3-[(E)-2-chloroethenyl]sulfanylpropanoic acid

InChI

InChI=1S/C5H8ClNO2S/c6-1-2-10-3-4(7)5(8)9/h1-2,4H,3,7H2,(H,8,9)/b2-1+/t4-/m0/s1

InChI Key

IPUYWODMJIEJQU-QPHDTYRISA-N

SMILES

C(C(C(=O)O)N)SC=CCl

Isomeric SMILES

C([C@@H](C(=O)O)N)S/C=C/Cl

Canonical SMILES

C(C(C(=O)O)N)SC=CCl

Synonyms

L-Alanine, 3-((2-chloroethenyl)thio)-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

Key structural analogs differ in halogenation patterns and substituents, influencing toxicity, metabolic pathways, and transport mechanisms:

Table 1: Structural Comparison

Compound Structure Halogenation/Substituents
S-(2-Chlorovinyl)-L-cysteine CH₂=CHCl-S-Cysteine 1 chlorine (vinyl)
DCVC Cl₂C=CH-S-Cysteine 2 chlorines (dichlorovinyl)
TCVC Cl₃C=CH-S-Cysteine 3 chlorines (trichlorovinyl)
S-Allyl-L-cysteine CH₂=CHCH₂-S-Cysteine Allyl group (no halogens)
S-Benzyl-L-cysteine PhCH₂-S-Cysteine Benzyl group (no halogens)
Toxicity Profiles

Table 2: Comparative Toxicity and Mechanisms

Compound Nephrotoxicity Mitochondrial Inhibition β-Lyase Activation Sulfoxidation (FMO) Covalent Binding
This compound* Presumed Not studied Likely Possible Unknown
DCVC High Yes Yes FMO3 Yes
TCVC High Yes (assumed) Yes FMO3 (P450-inhibited) Yes (via sulfoxide)
S-Allyl-L-cysteine Low No Minimal FMO1/FMO3 No
S-Benzyl-L-cysteine Low No Minimal FMO1/FMO3 No

*Data extrapolated from analogs.

Key Findings :

  • Halogenation and Reactivity : Increased halogenation (e.g., DCVC vs. TCVC) enhances electrophilicity, leading to greater β-lyase-mediated bioactivation and covalent binding to mitochondrial proteins .
  • Sulfoxidation: Chlorinated conjugates (DCVC, TCVC) undergo flavin-containing monooxygenase (FMO3)-mediated sulfoxidation, generating reactive intermediates that form glutathione (GSH) conjugates . Non-halogenated analogs (e.g., S-allyl) produce non-reactive sulfoxides.
  • Mitochondrial Toxicity : All halogenated conjugates inhibit mitochondrial respiration, but only pentachlorobutadienyl-L-cysteine (PCBC) uncouples oxidative phosphorylation, indicating substituent-dependent mechanisms .
Metabolic and Transport Pathways

Table 3: Metabolism and Species Differences

Compound Transport Mechanism N-Acetylated Form Toxicity Human vs. Rat β-Lyase Activity
DCVC Na⁺-dependent Equally toxic 10% activity in humans
S-(6-Purinyl)-L-cysteine Renal β-lyase activation Prodrug to 6-mercaptopurine Higher mitochondrial activity

Key Insights :

  • N-Acetylated Forms : N-acetyl-DCVC retains toxicity due to renal deacetylation, highlighting the kidney’s role in bioactivation .
  • Prodrug Potential: Non-toxic conjugates like S-(6-purinyl)-L-cysteine are selectively activated by renal β-lyases, enabling kidney-targeted drug delivery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.